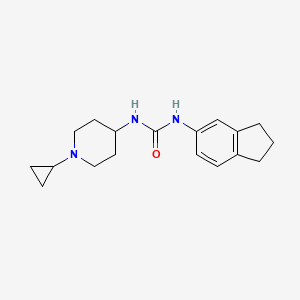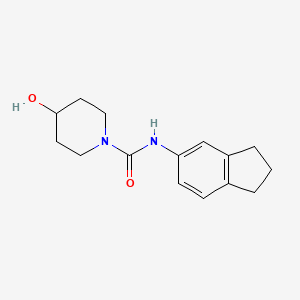
N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide, also known as DIPLA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DIPLA belongs to the class of piperidine carboxamides and has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide has been shown to increase the levels of these neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-apoptotic activity. N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide has also been shown to have a positive effect on cognitive function and memory.
実験室実験の利点と制限
One advantage of using N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production. However, one limitation is the lack of information on its toxicity and potential side effects, which may restrict its use in certain experiments.
将来の方向性
There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in treating these conditions. Another area of interest is its potential as an antidepressant and anxiolytic agent. Future studies can explore its effects on different neurotransmitter systems and its potential for combination therapy. Additionally, further research is needed to explore the potential of N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide as an anticancer agent and to determine its mechanism of action in inhibiting cancer cell growth.
合成法
N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide can be synthesized via a multistep process, starting with the conversion of 5-bromoindan-1-one to 5-bromoindan-2-carboxylic acid. This intermediate is then reacted with 4-hydroxypiperidine in the presence of a coupling agent to yield N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide. The purity and yield of N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide can be improved through various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide has been studied for its potential as an antidepressant and anxiolytic agent. In oncology, N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide has shown promising results in inhibiting the growth of cancer cells.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14-6-8-17(9-7-14)15(19)16-13-5-4-11-2-1-3-12(11)10-13/h4-5,10,14,18H,1-3,6-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBKZJSFFKJJOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,5-dimethylpyrazol-1-yl)-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7513517.png)
![1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7513523.png)
![7-[(Cyclopentylamino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7513537.png)

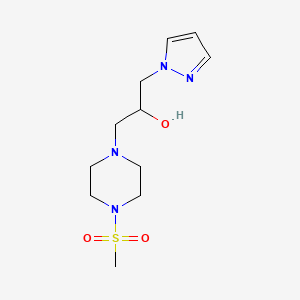
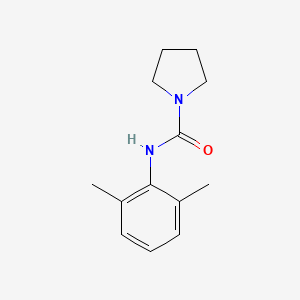


![N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B7513581.png)

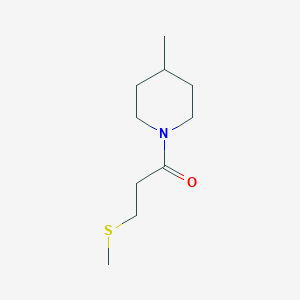

![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)
